molecular formula C18H13Cl3N2 B14393106 1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole CAS No. 88427-28-5

1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole

Cat. No.: B14393106
CAS No.: 88427-28-5
M. Wt: 363.7 g/mol
InChI Key: YAVYZPZGVSKEPE-UHFFFAOYSA-N
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Description

1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorinated phenyl group and an imidazole ring, which are known for their significant biological and chemical properties. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the imidazole ring or the phenyl group is oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace chlorine atoms in the phenyl group.

Scientific Research Applications

1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: The compound’s potential therapeutic properties are investigated for the development of new drugs.

    Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: The compound can modulate receptor activity by binding to receptor sites, altering their conformation and signaling pathways.

Comparison with Similar Compounds

1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:

    Sertaconazole: Like this compound, sertaconazole is an imidazole derivative with antifungal properties.

    DCMU: DCMU is another chlorinated compound that acts as a photosynthesis inhibitor by blocking the electron transport chain in photosystem II.

Properties

CAS No.

88427-28-5

Molecular Formula

C18H13Cl3N2

Molecular Weight

363.7 g/mol

IUPAC Name

1-[3-chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-enyl]imidazole

InChI

InChI=1S/C18H13Cl3N2/c19-14-6-7-15(17(20)10-14)16(11-23-9-8-22-12-23)18(21)13-4-2-1-3-5-13/h1-10,12H,11H2

InChI Key

YAVYZPZGVSKEPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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